Chemical properties and molecular weight of Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate
Chemical properties and molecular weight of Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate
An In-Depth Technical Guide to Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate: Properties, Synthesis, and Characterization
Executive Summary
Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a complex benzophenone derivative of significant interest in synthetic organic chemistry. As an intermediate, its structural complexity, featuring nitro, chloro, and ester functional groups, makes it a valuable building block for more elaborate molecular architectures, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, and a robust workflow for its analytical characterization. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them based on a sound understanding of the reaction mechanisms and analytical rationale.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section outlines the key identifiers and computed physicochemical data for Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate.
Chemical Identity
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Systematic Name: Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate
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Synonyms: Benzoic acid, 2-(4-chloro-3-nitrobenzoyl)-, ethyl ester
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CAS Number: 140861-42-3
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Molecular Formula: C₁₆H₁₂ClNO₅
Quantitative Data Summary
The essential physical and handling properties of the compound are summarized below. This data is critical for laboratory management, from procurement and storage to experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 333.72 g/mol | |
| Purity | ≥97% | |
| Appearance | White to pale cream powder | |
| Storage Conditions | 2-8°C, Sealed in a dry environment |
Computed Physicochemical Properties
In silico predictions are invaluable for anticipating a molecule's behavior in various chemical and biological systems, aiding in areas like solvent selection and preliminary ADME-Tox assessment in drug discovery.
| Descriptor | Value | Significance |
| Topological Polar Surface Area (TPSA) | 86.51 Ų | Influences membrane permeability and solubility. |
| LogP (Octanol-Water Partition Coeff.) | 3.6559 | Indicates lipophilicity and potential for bioaccumulation. |
| Hydrogen Bond Acceptors | 5 | Potential sites for intermolecular interactions. |
| Hydrogen Bond Donors | 0 | Lacks donor sites for hydrogen bonding. |
| Rotatable Bonds | 5 | Relates to conformational flexibility. |
Synthesis and Mechanism
The synthesis of Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate is most effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct and high-yielding route to forming the crucial carbon-carbon bond that defines the benzophenone core.
Retrosynthetic Analysis & Strategy
The logical disconnection for the target molecule breaks the bond between the benzoyl carbonyl carbon and the ethyl benzoate ring. This leads to two key precursors: ethyl benzoate and 4-chloro-3-nitrobenzoyl chloride. The latter is readily prepared from its corresponding carboxylic acid. This strategy is chosen for its efficiency and reliance on well-established, scalable chemical transformations.
The Core Reaction: Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation proceeds via a three-step mechanism. The use of a strong Lewis acid, such as aluminum trichloride (AlCl₃), is critical as it polarizes the acyl chloride, generating a highly electrophilic acylium ion.
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Formation of the Acylium Ion: The Lewis acid catalyst reacts with the 4-chloro-3-nitrobenzoyl chloride to form a resonance-stabilized acylium ion. This is the key electrophile in the reaction.
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Electrophilic Attack: The electron-rich ring of ethyl benzoate acts as a nucleophile, attacking the acylium ion. This forms a cyclohexadienyl cation intermediate, known as an arenium ion, which temporarily disrupts the ring's aromaticity.
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Deprotonation and Regeneration: A weak base (AlCl₄⁻) removes a proton from the arenium ion, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst.
Unlike Friedel-Crafts alkylations, the acylation reaction does not suffer from carbocation rearrangements, and the product is deactivated towards further acylation, preventing poly-substitution.
Detailed Experimental Protocol for Synthesis
This protocol is a self-validating system, designed for clarity and reproducibility. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Part A: Synthesis of 4-Chloro-3-nitrobenzoyl Chloride
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Apparatus Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (e.g., containing NaOH solution) to neutralize HCl gas.
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Reagent Charging: To the flask, add 4-chloro-3-nitrobenzoic acid (1.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq). Add anhydrous dichloromethane as the solvent.
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Addition of Chlorinating Agent: Charge the dropping funnel with oxalyl chloride (1.5 eq) dissolved in dichloromethane. Add the solution dropwise to the stirred suspension at room temperature over 1 hour.
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Reaction: After the addition is complete, gently heat the mixture to a low reflux (~30°C) for 3-5 hours until the reaction mixture becomes a clear solution and gas evolution ceases.
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Work-up: Cool the reaction to room temperature. Carefully remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting solid is 4-chloro-3-nitrobenzoyl chloride, which can be used in the next step, often without further purification.
Part B: Friedel-Crafts Acylation
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Apparatus Setup: Use a similar setup as in Part A, ensuring all glassware is scrupulously dried to prevent quenching the Lewis acid catalyst.
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Catalyst Suspension: Suspend anhydrous aluminum trichloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
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Acyl Chloride Addition: Dissolve the 4-chloro-3-nitrobenzoyl chloride (1.0 eq) from Part A in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension at 0°C (ice bath).
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Substrate Addition: Add ethyl benzoate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
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Reaction: After addition, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly and carefully quench the reaction by adding crushed ice, followed by cold water and 1M HCl to decompose the aluminum complex.
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Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Final Purification: Purify the crude solid by recrystallization (e.g., from ethanol) or column chromatography on silica gel to obtain the pure Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate.
Synthesis Workflow Diagram
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. This workflow ensures that the material meets the high standards required for research and development.
Rationale for Analytical Strategy
The combination of Nuclear Magnetic Resonance (NMR) for detailed structural elucidation, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification, and High-Performance Liquid Chromatography (HPLC) for purity quantification provides a comprehensive and definitive characterization.
Spectroscopic Analysis Protocols
Protocol: ¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
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Data Analysis & Expected Signals:
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¹H NMR: Expect signals in the aromatic region (7-9 ppm) corresponding to the protons on the two benzene rings. The ethyl ester will show a characteristic quartet and triplet in the upfield region.
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¹³C NMR: Expect distinct signals for the ketone and ester carbonyl carbons (~190-165 ppm), aromatic carbons, and the ethyl group carbons.
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Protocol: FT-IR Spectroscopy
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis & Expected Peaks:
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~1720 cm⁻¹: C=O stretch (ester).
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~1670 cm⁻¹: C=O stretch (diaryl ketone).
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~1530 and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches (nitro group).
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~3100-3000 cm⁻¹: Aromatic C-H stretches.
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~1250 cm⁻¹: C-O stretch (ester).
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Chromatographic Analysis Protocol
Protocol: HPLC for Purity Assessment
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Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).
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Instrument Setup:
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Column: Use a reverse-phase C18 column.
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Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
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Detector: UV detector set to a wavelength where the compound has strong absorbance (determined from a UV-Vis scan, likely around 254 nm).
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Data Acquisition: Inject the sample and run the gradient method.
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Data Analysis: Integrate the area of all peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Analytical Workflow Diagram
Safety, Handling, and Storage
Safe laboratory practice is paramount. The following information is based on data for the precursors and general handling guidelines for novel chemical compounds. A full, substance-specific risk assessment should be conducted before commencing work.
| Aspect | Guideline | Justification |
| Personal Protective Equipment (PPE) | Standard laboratory coat, nitrile gloves, and chemical safety goggles. | Protects against skin and eye contact with potentially irritating or corrosive materials. |
| Handling | Handle in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. | Precursors like 4-chloro-3-nitrobenzoyl chloride are corrosive. The final product's toxicology is not fully known. |
| Spill & Emergency | For spills, collect dry material and dispose of as chemical waste. For personal contact, flush affected area with copious amounts of water. | Minimizes exposure and environmental contamination. |
| Storage | Store in a tightly sealed container at 2-8°C in a dry, well-ventilated area. | Prevents degradation from moisture and heat, ensuring compound stability. |
Applications and Future Directions
Benzophenone derivatives are a cornerstone of photochemistry and medicinal chemistry. They are widely used as photosensitizers, UV-filters, and photoinitiators. In drug development, the benzophenone scaffold is present in several marketed drugs and serves as a versatile intermediate for synthesizing novel therapeutic agents. The specific substitution pattern of Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate makes it a unique building block for accessing novel chemical space, with potential applications in:
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Medicinal Chemistry: As a precursor for synthesizing heterocyclic compounds or more complex APIs.
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Materials Science: For the development of novel polymers or photoactive materials.
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Probe Synthesis: As a core for developing chemical probes to study biological systems.
Further research could focus on the reduction of the nitro group to an amine, which would open up a vast array of subsequent derivatization possibilities, significantly expanding the synthetic utility of this compound.
References
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Friedel-Crafts Alkylation and Acylation Reaction - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]
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What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? (2020, July 19). Quora. [Link]
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Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]
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ORGANIC REACTION MECHANISM. (n.d.). College of Science. [Link]
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Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia. [Link]
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Synthesis of ethyl benzoate. (n.d.). PrepChem.com. [Link]
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Synthesis of 4-chloro-3-nitrobenzoyl chloride. (n.d.). PrepChem.com. [Link]
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Friedel-Crafts Acylation with Practice Problems. (2023, February 24). Chemistry Steps. [Link]
- REPORT Lab work: ETHYL BENZO
